molecular formula C16H20ClN B7790951 Diphenethylamine, hydrochloride

Diphenethylamine, hydrochloride

Cat. No.: B7790951
M. Wt: 261.79 g/mol
InChI Key: GBMYHLWTKLNQKD-UHFFFAOYSA-N
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Description

Diphenethylamine, hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is a derivative of phenethylamine, which is a naturally occurring monoamine alkaloid. This compound is known for its various applications in medicinal chemistry and pharmacology due to its structural similarity to neurotransmitters like dopamine and norepinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenethylamine, hydrochloride typically involves the reaction of phenethylamine with hydrochloric acid. One common method includes the Friedel-Crafts reaction, where phenethylamine is reacted with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form diphenethylamine. This compound is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves continuous flow synthesis techniques. This method enhances atom economy and minimizes waste. For instance, combining chlorodiphenylmethane and N,N-dimethylaminoethanol in a 1:1 molar ratio at high temperatures without additional solvents can produce this compound directly as a molten salt .

Chemical Reactions Analysis

Types of Reactions

Diphenethylamine, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Diphenethylamine, hydrochloride exerts its effects primarily by interacting with neurotransmitter systems. It acts as an agonist or antagonist at various receptors, including dopamine and norepinephrine receptors. This interaction influences the release and reuptake of these neurotransmitters, thereby modulating their levels in the synaptic cleft . The compound’s effects on these pathways are responsible for its pharmacological activities, including mood regulation and analgesia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenethylamine, hydrochloride is unique due to its specific receptor interactions and pharmacological profile. Unlike amphetamine and methamphetamine, which are primarily stimulants, this compound has a broader range of applications, including potential therapeutic uses in treating neurological disorders and pain management .

Properties

IUPAC Name

bis(2-phenylethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMYHLWTKLNQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[NH2+]CCC2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6332-28-1
Record name Diphenethylamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006332281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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